molecular formula C21H18ClN5O3 B3005396 N-(5-chloro-2-methoxyphenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide CAS No. 946234-94-2

N-(5-chloro-2-methoxyphenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide

Cat. No.: B3005396
CAS No.: 946234-94-2
M. Wt: 423.86
InChI Key: UGGIJEYDIDGAQD-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-d]pyrimidin-4-one core fused with a propanamide side chain substituted at the 5-position with a 5-chloro-2-methoxyphenyl group and at the 1-position with a phenyl group.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-3-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O3/c1-30-18-8-7-14(22)11-17(18)25-19(28)9-10-26-13-23-20-16(21(26)29)12-24-27(20)15-5-3-2-4-6-15/h2-8,11-13H,9-10H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGGIJEYDIDGAQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CCN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methoxyphenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide, also known by its CAS number 946234-94-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C21H18ClN5O3
  • Molecular Weight : 423.86 g/mol
  • IUPAC Name : N-(5-chloro-2-methoxyphenyl)-3-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)propanamide

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations have demonstrated significant antiproliferative effects against various cancer cell lines.

Case Studies and Research Findings

  • Antiproliferative Effects :
    • A study evaluated the compound's activity against the NCI 60 human tumor cell line panel. The results indicated that derivatives of pyrazolo[3,4-d]pyrimidine exhibited substantial antitumor activity, particularly against breast cancer cell lines MDA-MB-468 and T47D. The most potent derivative showed IC50 values of approximately 3.34 μM and 4.79 μM for these cell lines, respectively .
  • Mechanism of Action :
    • The compound was found to inhibit the vascular endothelial growth factor receptor (VEGFR-2), a critical target in cancer therapy. The IC50 value for this inhibition was reported at 0.063 μM, indicating a strong capacity to disrupt angiogenesis in tumors .
    • Further investigations revealed that treatment with the compound led to cell cycle arrest at the S phase and significantly increased apoptosis in cancer cells, as evidenced by a 18.98-fold increase in apoptosis markers compared to control groups .

Pharmacological Profile

The biological activity of this compound can be summarized as follows:

Activity TypeObservations
Antiproliferative Significant activity against breast cancer cell lines
VEGFR Inhibition IC50 = 0.063 μM
Apoptosis Induction 18.98-fold increase in apoptotic markers
Cell Cycle Arrest S phase arrest observed

Comparison with Similar Compounds

Structural Analogues with Pyrazolo-Pyrimidine Cores

Example: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()
  • Core Structure : Pyrazolo[3,4-d]pyrimidin-4-one (same as the target compound).
  • Substituents :
    • Chromen-2-yl group with fluorine substituents.
    • Benzenesulfonamide moiety.
  • Properties :
    • Molecular weight: 589.1 g/mol (higher than the target compound due to chromenyl and sulfonamide groups).
    • Melting point: 175–178°C (indicative of crystalline stability) .
  • Key Differences :
    • Fluorine atoms enhance metabolic stability and lipophilicity compared to the target’s chloro and methoxy groups.
    • The sulfonamide group may improve solubility and target binding affinity.
Example: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide ()
  • Core Structure : Pyrazolo[3,4-d]pyrimidin-4-one.
  • Substituents :
    • Fluorinated chromenyl group.
    • Isopropylbenzamide side chain.
  • Properties :
    • Benzamide moiety may confer selectivity for specific kinase isoforms.

Compounds with Alternative Heterocyclic Cores

Example: 5-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol ()
  • Core Structure : Pyrrolo-thiazolo-pyrimidine (distinct from pyrazolo-pyrimidine).
  • Substituents :
    • Methoxyphenyl and phenyl groups.
    • Triazole-thiol side chain.
  • The triazole-thiol group may enhance metal-binding capacity, favoring chelation-based mechanisms .
Example: (S)-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-(4-fluorophenyl)-2-(methylsulfonamido)propanamide ()
  • Core Structure: Pyrazole (non-fused).
  • Substituents :
    • Dichlorophenyl, methylthioethyl, and pyridinyl groups.
    • Fluorophenyl and methylsulfonamido side chains.
  • Methylsulfonamido and fluorophenyl groups may improve solubility and bioavailability compared to the target’s chloro-methoxyphenyl group .

Pyrido-Pyrimidine Derivatives ()

Example: 3-(2-chlorobenzyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
  • Core Structure : Pyrido[2,3-d]pyrimidine (distinct from pyrazolo-pyrimidine).
  • Substituents :
    • Chlorobenzyl and methoxy groups.
  • Key Differences :
    • The pyrido-pyrimidine core has a different electron distribution, likely altering interactions with enzymatic active sites.
    • Chlorobenzyl substituents may increase hydrophobicity compared to the target’s propanamide side chain .

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